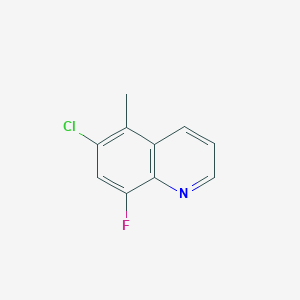

6-Chloro-8-fluoro-5-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-8-fluoro-5-methylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGBUGXSVLYLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1C=CC=N2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations and Molecular Interactions

Elucidation of Reaction Mechanisms in Quinoline (B57606) Synthesis and Derivatization

The construction of the quinoline ring is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its synthesis. These classical methods, along with modern catalytic approaches, provide pathways to a vast array of substituted quinolines.

Several classical methods are employed for quinoline synthesis, each following a distinct mechanistic path. The specific substitution pattern of 6-Chloro-8-fluoro-5-methylquinoline dictates the required starting materials for each of these syntheses.

Skraup Synthesis: This reaction involves the treatment of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. chemrj.org The mechanism begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type addition to the acrolein. Following this, an acid-catalyzed cyclization and subsequent dehydration yield a 1,2-dihydroquinoline (B8789712) intermediate, which is finally oxidized to the quinoline. chemrj.orgrsc.org For the synthesis of this compound, the required starting material would be 4-Chloro-2-fluoro-5-methylaniline.

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method reacts an aniline with α,β-unsaturated aldehydes or ketones. chemrj.orgscispace.com The mechanism is believed to involve the formation of a β-aminocarbonyl compound via Michael addition, which then cyclizes and dehydrates under acidic conditions to form the quinoline ring. chemrj.org

Combes Synthesis: This method involves the condensation of an aniline with a β-diketone under acidic conditions. chemrj.orgwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate. This intermediate then undergoes an acid-catalyzed intramolecular electrophilic substitution, followed by dehydration, to yield the substituted quinoline. wikipedia.org The regioselectivity of the cyclization is a key feature of this synthesis. chemrj.org

Friedländer Synthesis: This synthesis provides a versatile route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). researchgate.net The reaction can be catalyzed by either acid or base. The mechanism involves an initial aldol-type condensation between the two carbonyl-containing reactants. researchgate.net This is followed by a rapid intramolecular cyclization (aminolysis) and subsequent dehydration to form the final quinoline product. researchgate.net

| Classical Synthesis | Required Precursors for this compound | General Mechanism Steps |

| Skraup Synthesis | 4-Chloro-2-fluoro-5-methylaniline, Glycerol, H₂SO₄, Oxidant | 1. Dehydration of glycerol to acrolein.2. Michael addition of aniline.3. Acid-catalyzed cyclization.4. Dehydrogenation (Oxidation). chemrj.orgrsc.org |

| Doebner-von Miller | 4-Chloro-2-fluoro-5-methylaniline, α,β-Unsaturated carbonyl | 1. Michael addition of aniline.2. Cyclization of β-aminocarbonyl intermediate.3. Dehydration. chemrj.org |

| Combes Synthesis | 4-Chloro-2-fluoro-5-methylaniline, appropriate β-Diketone | 1. Formation of Schiff base.2. Tautomerization to enamine.3. Acid-catalyzed intramolecular cyclization.4. Dehydration. wikipedia.org |

| Friedländer Synthesis | 2-Amino-5-chloro-3-fluorobenzaldehyde/ketone, Carbonyl with α-methylene | 1. Intermolecular aldol (B89426) condensation.2. Intramolecular cyclization (aminolysis).3. Dehydration. researchgate.netresearchgate.net |

Beyond classical ionic pathways, radical and cascade reactions offer modern strategies for quinoline synthesis. These reactions often proceed under mild conditions and can provide access to complex quinoline structures.

A notable example is the visible-light-induced cascade sulfonylation/cyclization to produce quinoline-2,4-diones. mdpi.com This process is initiated by the generation of a sulfonyl-centered radical from a selenosulfonate precursor. This radical then participates in a cascade of reactions involving addition to a nitrile group and subsequent intramolecular cyclization. Radical-trapping experiments confirm the involvement of a radical pathway in this transformation. mdpi.com Similarly, radical mechanisms have been proposed for the functionalization of the quinoline ring, such as the silver(I)-catalyzed C-H arylation using persulfate, where an aryl radical is believed to react with the protonated heterocycle. nih.gov

Transition metal catalysis is a powerful tool for the regioselective functionalization of the pre-formed quinoline ring through C-H activation. nih.govmdpi.com These reactions typically involve a catalytic cycle consisting of C-H bond cleavage (often directed by the nitrogen atom), oxidative addition, and reductive elimination.

Palladium (Pd): Palladium catalysts are widely used for various C-H functionalization reactions. For instance, Pd-catalyzed C-H fluorination can be achieved using electrophilic fluorinating reagents like NFSI. beilstein-journals.org The mechanism can involve a Pd(II)/Pd(IV) cycle, where oxidative addition of the fluorinating agent to a cyclopalladated intermediate forms a high-valent Pd(IV)-F species, which then undergoes reductive elimination to form the C-F bond. beilstein-journals.org Palladium is also effective in C-H arylation, where a ligand-promoted sequence of C(sp³)–H arylation, dehydrogenation, and intramolecular amidation can lead to quinolinone structures. nih.gov

Rhodium (Rh): Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are particularly effective for the C-H activation of 8-methylquinolines. researchgate.net The catalytic cycle is proposed to involve the formation of a five-membered rhodacycle intermediate through C(sp³)-H activation directed by the quinoline nitrogen. This intermediate can then react with various coupling partners, like organoboron reagents, to achieve selective arylation at the methyl group. researchgate.net

Copper (Cu): Copper-catalyzed reactions provide an economical alternative for quinoline functionalization. For example, the C2-carbamoylation of quinoline N-oxides can be achieved with hydrazinecarboxamides, and C2-arylation has been demonstrated with aryl bromides. mdpi.com These reactions often proceed via a proposed Cu(I)/Cu(III) catalytic cycle. beilstein-journals.org

Iridium (Ir): Iridium complexes are used in "borrowing hydrogen" or hydrogen auto-transfer reactions. In one example, an NHC-Ir(I) complex catalyzes the synthesis of substituted quinolines from 2-aminobenzyl alcohols and ketones. nih.gov The mechanism involves the iridium-catalyzed dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation and cyclization, with the iridium complex facilitating the subsequent hydrogenation step. nih.gov

| Metal Catalyst | Reaction Type | Mechanistic Highlights |

| Palladium (Pd) | C-H Fluorination, Arylation | Involves Pd(II)/Pd(IV) or Pd(0)/Pd(II) cycles; often requires a directing group; can achieve sequential C-H activation. beilstein-journals.orgnih.gov |

| Rhodium (Rh) | C(sp³)-H Arylation (at 8-methyl) | Forms a five-membered rhodacycle intermediate via C-H activation; enables coupling with organoboron reagents. researchgate.net |

| Copper (Cu) | C-H Arylation, Carbamoylation | Often utilizes quinoline N-oxides; proposed to proceed via Cu(I)/Cu(III) cycles; provides an economical approach. mdpi.combeilstein-journals.org |

| Iridium (Ir) | "Borrowing Hydrogen" Synthesis | Catalyzes tandem dehydrogenation-condensation-hydrogenation sequences; liberates H₂ as a byproduct. nih.gov |

The final ring-forming step in many quinoline syntheses is an intramolecular cyclization. The nature of this step is dependent on the specific reaction pathway.

In the Combes synthesis , after the formation of the enamine tautomer from the initial Schiff base, the key step is an intramolecular electrophilic aromatic substitution. wikipedia.org The protonated enamine acts as the electrophile, attacking the electron-rich aniline ring. The subsequent loss of a proton restores aromaticity, and a final dehydration step yields the quinoline. wikipedia.org

In the Friedländer synthesis , the cyclization is an intramolecular nucleophilic attack of the amino group onto the carbonyl group of the aldol adduct. researchgate.net This forms a heterocyclic hemiaminal (or carbinolamine), which is typically unstable and rapidly dehydrates to furnish the aromatic quinoline ring. researchgate.netresearchgate.net

In pyrimido[4,5-b]quinoline synthesis, a related transformation, the mechanism can involve a Michael addition followed by an intramolecular cyclization where a nucleophilic amino group attacks a carbonyl group, leading to the fused heterocyclic system after dehydration. rsc.orgnih.gov

Mechanistic Studies of Biological Interactions (In Vitro Focus)

While specific in vitro data for this compound is not extensively documented in publicly available literature, the biological activities of structurally related quinoline derivatives provide insight into potential mechanisms of action. These studies often focus on anticancer and antioxidant properties.

Quinoline derivatives are known to interact with various cellular pathways, including those controlling cell death (apoptosis) and managing oxidative balance.

Oxidative Stress: Many pathological conditions are linked to oxidative stress, which arises from an imbalance between reactive oxygen species (ROS) and the cell's antioxidant defenses. Certain quinoline derivatives have been investigated for their antioxidant properties. For example, 8-hydroxyquinoline (B1678124) derivatives have shown strong scavenging activities for hydroxyl and superoxide (B77818) radicals, an effect attributed to the active phenolic hydroxyl group. researchgate.net Conversely, some quinoline structures, such as quinoline-5,8-diones, can induce cell death in cancer cell lines that are particularly sensitive to oxidative stress, suggesting these compounds may act as pro-oxidants in a specific cellular context. mdpi.com

Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. A number of quinoline derivatives have been synthesized and found to possess antiproliferative activity by inducing apoptosis. For instance, certain N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine derivatives have been shown to inhibit colorectal cancer growth by activating an ATG5-dependent autophagy pathway, which can be linked to apoptosis. chemrj.org The specific molecular targets and the precise signaling cascades (e.g., involvement of caspases, Bcl-2 family proteins) are areas of active investigation for various quinoline-based compounds.

| Quinoline Derivative Class | Investigated In Vitro Effect | Potential Mechanism of Action |

| Quinoline-5,8-diones | Antiproliferative activity against NCI-H522 cells | Induction of oxidative stress in sensitive cell lines. mdpi.com |

| 8-Hydroxyquinolines | Scavenging of hydroxyl and superoxide radicals | Direct antioxidant activity via phenolic hydroxyl group. researchgate.net |

| 4-Anilinoquinolines | Antiproliferative activity against various tumor cell lines | Inhibition of tumor growth via induction of autophagy/apoptosis. chemrj.org |

Enzyme Inhibition Studies

No specific in vitro enzyme inhibition data for this compound against DNA Gyrase, Topoisomerase, Lanosterol (B1674476) 14α-Demethylase, MetAP-2, NMT, or IGF-1R has been identified in the reviewed literature. However, the quinoline scaffold is a well-established pharmacophore known to interact with several of these enzyme targets. The inhibitory activities of various structurally related quinoline derivatives are discussed below.

DNA Gyrase and Topoisomerase

Quinolone antibiotics, a prominent class of DNA gyrase inhibitors, function by stabilizing the enzyme-DNA cleavage complex, which ultimately leads to bacterial cell death. This mechanism makes them highly effective antibiotics. While many successful inhibitors are fluoroquinolones, which target the gyrase, novel non-fluoroquinolone inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) have also been developed.

Studies on 4,6-substituted-1,3,5-triazin-2(1H)-ones, which incorporate bicyclic substituents like quinolin-6-yl rings, have identified them as promising inhibitors of human DNA topoisomerase IIα. For instance, certain compounds in this class demonstrated inhibition of topo IIα-mediated decatenation with IC₅₀ values in the micromolar range. Specifically, a compound featuring a 2-substituted quinolin-6-yl ring showed notable interaction with the enzyme.

Table 1: Inhibition of Human Topoisomerase IIα by Selected Quinoline-containing Compounds

| Compound | IC₅₀ (µM) for Topo IIα-mediated Decatenation |

|---|---|

| Compound 24 | 7.6 ± 2.0 |

| Compound 30 | 18.1 ± 1.4 |

| Compound 32 | 8.7 ± 7.3 |

| Compound 33 | 7.7 ± 8.5 |

| Compound 37 | 107.7 ± 3.8 |

Source:

Lanosterol 14α-Demethylase

Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, is a key target for azole antifungal agents. These drugs inhibit the biosynthesis of ergosterol, an essential component of the fungal plasma membrane, by coordinating with the heme iron in the enzyme's active site. The design of novel azole inhibitors often incorporates various heterocyclic scaffolds, including quinolines, to enhance binding affinity and overcome resistance.

Research into novel antifungal azole inhibitors has explored the use of long-arm amide-linked side chains attached to a quinoline core. For example, a compound was prepared from 7-chloro-2-methylquinoline-3-carboxylic acid as part of a series designed to target CYP51. Similarly, molecular docking studies have suggested that compounds like 4-chloro-8-methoxyquinoline-2(1H)-one may act as inhibitors of lanosterol 14α-demethylase.

Receptor Binding and Ligand-Target Interactions

Direct studies on the receptor binding profile of this compound are not available. However, research on related quinoline structures provides insight into potential ligand-target interactions, particularly with the colchicine (B1669291) binding site on tubulin.

Colchicine Binding Site Interactions (in vitro)

Microtubules are crucial for cell division, making them an important target for anticancer drugs. Tubulin inhibitors are classified based on their binding site, with one major class being the colchicine site inhibitors. Several quinoline derivatives have been investigated for their ability to interact with this site and inhibit tubulin polymerization.

For instance, a series of 5,6,7-trimethoxy quinolines were designed and evaluated as tubulin polymerization inhibitors. Certain compounds in this series were found to inhibit tubulin polymerization in a manner similar to combretastatin (B1194345) A-4 (CA-4), a known colchicine site binding agent. Docking experiments with other quinoline derivatives, such as isocombreat quinolines, also suggest binding to the colchicine site of tubulin.

Table 2: Tubulin Polymerization Inhibition by Selected Quinoline Derivatives

| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization |

|---|---|---|

| Compound 7e | 20 | Similar to CA-4 (5 µM) |

| Compound 7f | 20 | Less than Compound 7e |

Source:

Interference with DNA Synthesis and Viral Replication Mechanisms (in vitro)

There is no specific information available regarding the interference of this compound with DNA synthesis or viral replication. However, the broader quinoline class of compounds has demonstrated activity in both of these areas.

Interference with DNA Synthesis

The mechanism of action for many antimicrobial quinolines involves the inhibition of enzymes essential for DNA replication, such as DNA gyrase and topoisomerase, thereby preventing bacterial cell division. This disruption of DNA synthesis is a cornerstone of their antibacterial effect. For example, some 4-chloro-8-fluoro-2-methylquinoline (B101216) analogs are noted to inhibit these key bacterial enzymes.

Interference with Viral Replication

Quinolines have also been explored as potential antiviral agents, with some derivatives showing activity against viruses like HIV and respiratory syncytial virus (RSV). The mechanism can vary; for instance, styrylquinoline derivatives have been identified as HIV-1 integrase inhibitors. HIV integrase is an essential enzyme for the replication of HIV-1. The presence of a chloro group at the 5, 6, or 7-position of the quinoline ring has been shown to influence anti-RSV activity.

Positional Impact of Halogen Substituents on Molecular Activity

Halogenation of the quinoline ring is a widely employed strategy to modulate a compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its interaction with biological targets. The position of the halogen atom is a critical factor governing the resulting biological activity.

Role of Fluorine at C-6 and C-8 Positions in Influencing Activity

The incorporation of fluorine at specific positions on the quinoline ring has led to the development of highly successful therapeutic agents, particularly in the realm of antibacterials.

The following table summarizes the activity of representative fluoroquinoline derivatives.

| Compound/Derivative Class | Position of Fluorine | Observed Activity/Role |

| Fluoroquinolones | C-6 | Markedly improved antimicrobial activity. oup.comresearchgate.netwikipedia.org |

| 8-Fluoro-substituted quinolones | C-8 | Improved oral absorption and activity against anaerobes. oup.com |

| 6-Fluoroquinolines | C-6 | Potent antiplasmodial activity. consensus.app |

| 8-Fluoroquinolones | C-8 | Reduced cellular efflux in E. coli. nih.gov |

Influence of Chlorine at C-6 and C-8 Positions on Activity

The substitution of chlorine at various positions on the quinoline core also significantly impacts biological activity, contributing to a diverse range of pharmacological effects.

Chlorine at C-6: The presence of a chlorine atom at the C-6 position is a structural feature of numerous quinoline derivatives with demonstrated anti-inflammatory, antimalarial, and anticancer properties. nih.govrsc.orgdntb.gov.uamdpi.com For instance, studies on 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives have identified them as novel non-nucleoside anti-hepatitis B virus agents. dntb.gov.ua The 6-chloro substituent is also integral to certain 2-arylvinylquinolines with antimalarial efficacy. nih.gov

Chlorine at C-8: A chlorine substituent at the C-8 position has been found to confer good inhibitory activity on DNA gyrase, a key bacterial enzyme. nih.gov This aligns with broader findings that a halogen at the C-8 position can improve activity against anaerobic bacteria. oup.com

The table below presents findings on the activity of various chloro-substituted quinolines.

| Compound/Derivative Class | Position of Chlorine | Observed Activity/Role |

| 6-Chloro-2-arylvinylquinolines | C-6 | Antimalarial efficacy. nih.gov |

| 7-Chloro-4-phenylsulfonyl quinoline | C-7 | Anti-inflammatory and antinociceptive activity. rsc.org |

| 6-Chloro-4-(2-chlorophenyl)... | C-6 | Anti-hepatitis B virus activity. dntb.gov.ua |

| Quinolones with C-8 Chlorine | C-8 | Good inhibitory activity on DNA gyrase. nih.gov |

| 8-Chloroquinoline | C-8 | Subject of mutagenicity studies (Ames test). researchgate.net |

Effects of Halogen Combinations and Stereochemistry on Activity

The presence of multiple halogen substituents on the quinoline ring can lead to synergistic or additive effects on biological activity. The combination of fluorine atoms at both the C-6 and C-8 positions is a characteristic feature of a series of potent arylfluoroquinolone antibacterial agents. nih.govacs.org This di-substitution pattern is often pursued to enhance antibacterial potency and in vivo efficacy.

Similarly, the combination of a chloro group at C-6 with other substitutions is a strategy used to develop compounds with anticancer and antiviral activities. dntb.gov.uamdpi.com For example, 6-chloro analogues of 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile were found to be the most active in a series screened for anticancer activity. mdpi.com The regioselectivity in the reactions of 6,7-dihaloquinoline-5,8-diones further underscores the importance of the electronic environment created by multiple halogen substituents. bohrium.commdpi.com

Effects of Methyl Substitution on the Quinoline Core

Alkylation, particularly methylation, of the quinoline nucleus is another important strategy for modifying its biological profile. The position of the methyl group can have a pronounced effect on the compound's spectrum of activity.

Impact of Methyl Group at C-5 and other Positions on Activity

The introduction of a methyl group at specific positions on the quinoline ring has been shown to enhance particular biological activities.

Methyl Group at C-5: A notable finding is that the introduction of a methyl group at the C-5 position of the 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid nucleus characteristically enhances antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, while maintaining activity against Gram-negative bacteria. oup.com

Methyl Group at Other Positions: The synthesis and antimicrobial activity of 4-amino-8-methylquinolines have also been investigated, showing slight antibacterial activity. nih.gov The position of methyl groups can also direct the regioselectivity of certain chemical reactions, as seen in rhodium-promoted C-H bond activation. researchgate.net

The following table highlights the influence of methyl group positioning on quinoline activity.

| Compound Class | Position of Methyl Group | Observed Effect on Activity |

| 1-cyclopropyl-6-fluoro-4-oxo-3-quinolinecarboxylic acids | C-5 | Enhanced antibacterial activity against Gram-positive bacteria. oup.com |

| 4-aminoquinolines | C-8 | Slight antibacterial activity against Gram-positive and Gram-negative bacteria. nih.gov |

| Quinoline derivatives | C-4 | Subject of Quantitative Structure-Activity Relationship (QSAR) studies. asianpubs.org |

General Considerations for Alkyl Group Influence in Quinoline Derivatives

More broadly, the influence of alkyl groups on the activity of quinoline derivatives is a recurring theme in SAR studies. The length, bulk, and nature of the alkyl substituent can be critical. For instance, in a series of quinoline derivatives evaluated for antitumor activity, the length of the alkylamino side chain at position-4 was found to affect antiproliferative potency, with two CH2 units being the most favorable. nih.gov The bulkiness of substituents at the C-7 position is also known to influence the efficiency of bacterial efflux pumps, a mechanism of drug resistance. oup.com These findings indicate that the steric and electronic properties of alkyl groups play a significant role in the interaction of quinoline derivatives with their biological targets.

Correlation of Substituent Patterns with Specific Biological Activities (Non-Clinical Focus)

The strategic placement of halogen and alkyl substituents on the quinoline scaffold has been extensively explored to modulate a variety of biological activities. These studies provide valuable insights into the pharmacophoric requirements for each specific activity.

The antibacterial activity of quinoline derivatives is significantly influenced by the nature and position of substituents. Generally, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is considered essential for antibacterial action and must be fused with an aromatic ring. slideshare.net

Key SAR findings for antibacterial activity include:

Halogenation: The presence of a fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics. slideshare.net Halogenation at other positions can also modulate activity. For instance, in a series of halogenated quinolines, the unsubstituted broxyquinoline (B1667947) showed moderate activity, which could be enhanced with further substitutions. researchgate.net In some series, 4-chloro and 4-fluoro substituted analogs demonstrated better activity than their 2- or 3-chloro/fluoro counterparts. tandfonline.com

Alkylation: A lower alkyl group at the N-1 position often contributes to antibacterial potency. slideshare.net However, the effect of alkylation can be complex. For example, in one study of oxazino quinoline derivatives, replacing a phenylethyl group at the N-13 position with various aliphatic chains led to varied activities. nih.gov

Other Substitutions: An amino group at the C-5 position and a piperazine, N-methyl piperazine, or pyrrolidine (B122466) ring at the C-7 position are known to enhance antibacterial activity. slideshare.net In some quinoline-carbonitrile derivatives, a methoxy (B1213986) group at position 6 was found to be preferable over a methyl group or no substitution. frontiersin.org

Table 1: SAR for Antibacterial Activity of Quinoline Derivatives

| Position | Favorable Substituent(s) | Impact on Activity |

|---|---|---|

| N-1 | Lower alkyl group | Enhances activity slideshare.net |

| C-3 | Carboxylic acid | Essential for activity slideshare.net |

| C-4 | Oxo group | Essential for activity slideshare.net |

| C-5 | Amino group | Enhances activity slideshare.net |

| C-6 | Fluorine | Significantly enhances activity slideshare.net |

| C-7 | Piperazine, N-methyl piperazine, Pyrrolidine | Enhances activity slideshare.net |

| C-4 | 4-Chloro, 4-Fluoro | More potent than 2/3-substituted analogs tandfonline.com |

| C-6 | Methoxy group | More potent than methyl or unsubstituted frontiersin.org |

The quinoline scaffold is a cornerstone of antimalarial drug discovery, with SAR studies revealing critical structural features for activity against Plasmodium parasites.

Key SAR findings for antimalarial activity include:

Halogenation: A chlorine atom at the C-7 position of the quinoline ring is a hallmark of highly active 4-aminoquinoline (B48711) antimalarials like chloroquine. nih.gov The presence of a halogen at the C-6 position, such as bromine, can also be essential for improving activity. rsc.org In some styrylquinoline series, substitution of a fluorine with a chlorine atom enhanced antiplasmodial activity. nih.gov Halogen substitutions, particularly bromine and chlorine, have been shown to enhance antimalarial activity in quinoline-furanone hybrids. rsc.org

Alkylation and Side Chains: An ω-aminoalkylamino group at the C-11 position of indolo[2,3-b]quinolines can significantly increase antiplasmodial activity. jst.go.jp The length of the alkyl linker in hybrid molecules can also be crucial; for instance, a longer alkyl linker (n=3) in certain chalcone-quinoline hybrids resulted in better activity. nih.gov The presence of a basic nitrogen atom in the side chain is often important for antimalarial action. orientjchem.org

Other Substitutions: An electron-donating methoxy group at the C-2 position has been shown to enhance activity in some quinoline-imidazole hybrids, while an electron-withdrawing chlorine at the same position led to a loss of activity. rsc.org In contrast, for some other series, the introduction of a chlorine atom at the C-2 position of an indolo[2,3-b]quinoline core had a favorable effect on activity. jst.go.jp

Table 2: SAR for Antimalarial Activity of Quinoline Derivatives

| Position/Moiety | Favorable Substituent(s) | Impact on Activity |

|---|---|---|

| C-7 | Chlorine | Significantly enhances activity nih.gov |

| C-6 | Bromine | Essential for activity improvement rsc.org |

| C-2 | Methoxy group (in some series) | Enhances activity rsc.org |

| C-2 | Chlorine (in some series) | Favorable effect jst.go.jp |

| C-11 (indolo[2,3-b]quinolines) | ω-Aminoalkylamino group | Significantly increases activity jst.go.jp |

| Side Chain | Basic nitrogen atom | Important for activity orientjchem.org |

| Linker (in hybrids) | Longer alkyl chain | Can improve activity nih.gov |

| General | Halogen substitutions (Br, Cl) | Generally enhance activity rsc.org |

The anticancer potential of quinoline derivatives is highly dependent on the substitution pattern, which can influence their mechanism of action, such as topoisomerase inhibition or receptor tyrosine kinase inhibition. arabjchem.orgresearchgate.net

Key SAR findings for anticancer activity include:

Halogenation: The presence of a halogen group in the side chain can improve anticancer activity by increasing lipophilicity and cellular uptake. orientjchem.org In a study of bisquinoline derivatives, the anticancer efficacy was dependent on the halogen-substituted phenyl ring. nanobioletters.com

Alkylation and Side Chains: The introduction of a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 of the quinoline nucleus has been shown to enhance antiproliferative activity. frontiersin.org Bulky substituents at position-7 appear to facilitate this activity. frontiersin.org However, a bulky tert-butyl group in the side chain of some derivatives was found to decrease activity. orientjchem.org

Positional Importance: Substitutions at positions 2 and 3 have been found to be more active against certain cancer cell lines than substitutions at positions 4 and 8. orientjchem.org For some quinoline carboxylic acid derivatives, a carboxylic acid group at position 3 was crucial for inhibitory activity against IGF receptors. orientjchem.org In a study of 6,8-disubstituted quinolines, 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) showed significant antiproliferative effects. researchgate.net

Table 3: SAR for Anticancer Activity of Quinoline Derivatives

| Position/Moiety | Favorable Substituent(s) | Impact on Activity |

|---|---|---|

| Side Chain | Halogen group | Improves activity (increased lipophilicity) orientjchem.org |

| C-4 | Flexible alkylamino side chain | Enhances activity frontiersin.org |

| C-7 | Alkoxy group, Bulky substituents | Enhances/facilitates activity frontiersin.org |

| C-2 & C-3 | Substitutions at these positions | More active than at C-4 & C-8 in some cases orientjchem.org |

| C-3 | Carboxylic acid group | Crucial for IGF receptor inhibition in some series orientjchem.org |

| C-6 & C-8 | Dibromo substitution (on tetrahydroquinoline) | Significant antiproliferative effect researchgate.net |

Quinoline derivatives have emerged as a promising class of agents against Mycobacterium tuberculosis, including drug-resistant strains.

Key SAR findings for antituberculosis activity include:

Halogenation: In some series of 2,3-disubstituted quinolines, 4-chloro- and 4-fluoro-substituted analogs possessed better antimycobacterial activity than 2/3-chloro-, 2/3-fluoro-, nitro-, and methyl-substituted analogs. tandfonline.com For quinoline/quinolone derivatives, favorable substitutions on the A ring include 5-F and 7-F. mdpi.com

Alkylation and Side Chains: The introduction of a benzyl (B1604629) group at the N-13 atom in mefloquine (B1676156) derivatives increased the activity against Mycobacterium tuberculosis. mdpi.com In a series of quinoline-isoxazole compounds, those with an isoxazole-containing side chain showed potent activity. acs.orgnih.gov

Other Substitutions: In some quinolinyl pyrimidine (B1678525) derivatives, amino groups on both the quinoline and pyrimidine rings were critical for activity. mdpi.com For certain quinoline derivatives, analysis suggested that halogens at the 6 and 7 positions are more favorable than thiol groups, and a free amine at position 6 may exhibit relevant activity depending on the substituent at position 7. mdpi.com

Table 4: SAR for Antituberculosis Activity of Quinoline Derivatives

| Position/Moiety | Favorable Substituent(s) | Impact on Activity |

|---|---|---|

| C-4 | Chloro, Fluoro | Better activity than 2/3-substituted analogs tandfonline.com |

| C-5 & C-7 | Fluorine | Favorable for activity mdpi.com |

| C-6 & C-7 | Halogens (vs. thiol groups) | Favorable for activity mdpi.com |

| C-6 | Free amine group | Can exhibit relevant activity mdpi.com |

| N-13 (Mefloquine derivatives) | Benzyl group | Increased activity mdpi.com |

| Side Chain | Isoxazole-containing | Potent activity acs.orgnih.gov |

| General | Amino groups on quinoline & pyrimidine rings (in hybrids) | Critical for activity mdpi.com |

Rational Design Principles Derived from SAR Insights

The wealth of SAR data on halogenated and alkylated quinolines provides a strong foundation for the rational design of new derivatives with enhanced and specific biological activities. nih.govmdpi.com The core principle is to leverage the understanding of how specific substituents at defined positions on the quinoline scaffold influence interactions with biological targets.

Key design principles include:

Scaffold Hopping and Hybridization: Combining the quinoline core with other pharmacophores known for a specific biological activity is a powerful strategy. For instance, creating hybrids of quinoline with chalcones for anticancer activity or with pyrimidines for antimalarial activity can lead to compounds with improved potency, sometimes through dual mechanisms of action. nih.govnih.gov

Targeted Substituent Placement: Based on SAR, specific positions on the quinoline ring can be identified as "hotspots" for modification. For antibacterial agents, this often involves placing a fluorine at C-6 and a suitable cyclic amine at C-7. slideshare.net For antimalarials, a chlorine at C-7 remains a key starting point for design. nih.gov

Modulation of Physicochemical Properties: Halogenation and alkylation can be used to fine-tune properties like lipophilicity, which affects cell membrane permeability and target engagement. For example, adding a halogen to a side chain can increase lipophilicity and thereby enhance anticancer activity. orientjchem.org

Fragment-Informed Design: A "Fragment-Informed Structure-Activity Relationship" (FI-SAR) approach involves identifying potent fragments and strategically linking them to the quinoline scaffold. This has been shown to be an effective method for accelerating the discovery of potent enzyme inhibitors. nih.gov

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design quinoline derivatives that fit optimally into the active site, guiding the choice and placement of substituents. nih.govmedcraveonline.com

By integrating these principles, medicinal chemists can move beyond trial-and-error synthesis and towards a more directed and efficient discovery of novel quinoline-based therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental insights into the molecular structure.

¹H NMR: In the ¹H NMR spectrum of a substituted quinoline, the protons on the aromatic rings typically appear in the range of 7.10 to 9.50 ppm. researchgate.net For a compound like this compound, the methyl group (CH₃) protons would be expected to produce a singlet signal at a higher field, around 2.7 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons. The specific chemical shifts and coupling constants are highly sensitive to the positions and electronic effects of the chloro, fluoro, and methyl substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For substituted quinolines, the carbon atoms of the heterocyclic and benzene (B151609) rings resonate in the aromatic region of the spectrum. The presence of electronegative substituents like chlorine and fluorine will cause a downfield shift (deshielding) for the directly attached carbons and influence the shifts of adjacent carbons. For instance, the carbon atom bearing the chlorine substituent in similar chloroquinoline derivatives can have a chemical shift of around 160 ppm.

A representative, though not specific to the title compound, ¹H and ¹³C NMR data for a related substituted quinoline is presented below to illustrate typical chemical shift ranges.

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100MHz) δ (ppm) |

| 9.1 - 7.6 (m, 4H, Ar-H) | 167.2, 166.3, 154.2, 149.5, 139.5, 135.6, 133.3, 129.2, 129.1, 128.8, 128.3, 127.7, 127.2, 115.1 |

| 2.7 (s, 3H, CH₃) | 16.9 |

| 10.1 (s, 1H, Imide NH) | |

| Adapted from a study on 2-chloro-N-(4-fluorobenzoyl)-8-methylquinoline-3-carboxamide. |

While 1D NMR is powerful, complex quinoline spectra often require two-dimensional (2D) NMR for complete assignment. acs.org Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms.

COSY: This experiment reveals which protons are coupled to each other, helping to trace the proton-proton networks within the quinoline ring system. This is particularly useful for distinguishing between isomers. acs.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is vital for assigning quaternary carbons and piecing together the entire molecular skeleton. clockss.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This can be used to determine the spatial proximity of atoms, which is particularly useful for confirming stereochemistry. clockss.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio). The fragmentation pattern would likely involve the loss of the methyl group or other characteristic cleavages of the quinoline ring system.

| Technique | Information Obtained | Expected for this compound |

| High-Resolution MS (ESI) | Precise molecular weight and elemental formula | Confirmation of C₁₀H₇ClFN |

| GC-MS (EI) | Fragmentation pattern | Characteristic peaks corresponding to the loss of substituents and ring fragments |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. nih.govnih.gov For this compound, these techniques would confirm the presence of the quinoline core and its substituents.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic quinoline ring would be observed in the 1600-1400 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibration is expected in the 800-600 cm⁻¹ range.

C-F stretching: The carbon-fluorine stretching vibration is typically found in the 1400-1000 cm⁻¹ region.

Ring breathing modes: These vibrations, characteristic of the entire ring system, can also be identified. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretch | > 3000 |

| Aliphatic C-H stretch | < 3000 |

| C=C / C=N stretch | 1600 - 1400 |

| C-F stretch | 1400 - 1000 |

| C-Cl stretch | 800 - 600 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV light. The absorption maxima (λ_max) and molar absorptivity are influenced by the substituents on the ring. researchgate.net Halogen and methyl groups can cause shifts in the absorption bands (bathochromic or hypsochromic shifts). Some quinoline derivatives are also fluorescent, emitting light at a longer wavelength after absorbing UV light. researchgate.net The fluorescence properties, including the quantum yield, can be sensitive to the substitution pattern and the solvent environment.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid. rasayanjournal.co.in This technique can determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystal lattice. For this compound, a single-crystal X-ray diffraction analysis would unambiguously confirm the substitution pattern on the quinoline ring and provide detailed information about its planarity and how the molecules pack together in the solid state. google.com This technique is the gold standard for absolute structure determination.

Chromatographic Techniques for Purification, Separation, and Quantification (e.g., HPLC)

The purification, separation of isomers, and quantification of this compound and its related compounds heavily rely on chromatographic techniques. While specific methods for this exact compound are not extensively detailed in publicly available literature, methodologies applied to structurally similar halogenated and methylated quinolines provide a strong basis for developing effective analytical protocols. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for the analysis and purification of quinoline derivatives due to its efficiency in separating compounds based on their hydrophobicity. For this compound, a nonpolar stationary phase, such as C18, is typically employed with a polar mobile phase.

The separation of quinoline derivatives is often achieved using a gradient elution, where the mobile phase composition is altered during the analysis to ensure the effective separation of all components in a mixture. libretexts.org A common approach involves a mobile phase system consisting of an aqueous component, often buffered or acidified (e.g., with formic acid or trifluoroacetic acid), and an organic modifier like acetonitrile (B52724) or methanol. google.comacs.org The initial mobile phase is more polar, and its polarity is gradually decreased by increasing the proportion of the organic solvent. libretexts.org

For preparative HPLC, the goal is to isolate the compound of interest in high purity. This is often achieved using larger columns and higher flow rates compared to analytical HPLC. google.comacs.org The fractions containing the purified compound are collected for subsequent analysis and use.

Detailed Research Findings for Similar Compounds:

Studies on various substituted quinolines demonstrate the utility of RP-HPLC. For instance, the separation of quinoline-4-carboxamide derivatives has been successfully performed on C18 columns using a gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier. acs.org Similarly, the purification of other halogenated quinoline derivatives has been achieved with preparative HPLC using C18 columns and methanol/water or acetonitrile/water gradients containing TFA. The determination of quinoline and its analogs in various samples has also been accomplished using a Zorbax SB-Aq column with an acetonitrile and ammonium (B1175870) acetate (B1210297) buffer mobile phase. nih.gov

Based on these findings, a hypothetical set of HPLC conditions for the analytical separation and purification of this compound can be proposed.

Interactive Data Table: Proposed HPLC Parameters for this compound Analysis

| Parameter | Analytical HPLC | Preparative HPLC |

| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 150 mm) nih.gov | C18 (e.g., 5 µm, 19 x 100 mm) acs.org |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water google.com | 0.1% Trifluoroacetic Acid (TFA) in Water acs.org |

| Mobile Phase B | Acetonitrile acs.org | Acetonitrile or Methanol google.comacs.org |

| Gradient | 10-90% B over 20 min | 20-100% B over 30 min |

| Flow Rate | 1.0 mL/min researchgate.net | 20 mL/min google.com |

| Detection | UV at 254 nm or 270 nm google.com | UV at 254 nm or 270 nm google.com |

| Temperature | Ambient or 30 °C | Ambient |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the quantitative analysis of volatile and semi-volatile compounds like halogenated quinolines. madison-proceedings.comoup.comnih.govdiva-portal.org The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the capillary column.

For the analysis of chlorinated and methylated quinolines, capillary columns with a non-polar or medium-polarity stationary phase, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5MS or OV-101), are commonly used. madison-proceedings.comoup.comnih.gov A temperature-programmed oven is employed to facilitate the elution of compounds with different volatilities.

Detailed Research Findings for Similar Compounds:

A rapid method for the separation and quantitative analysis of various chlorinated quinolines, including 6-chloroquinoline (B1265530) and 2-chloro-4-methylquinoline, has been developed using a trifluoropropyl silicone (QF-1) column at an isothermal temperature of 155°C. oup.com More commonly, a temperature gradient is used. For the determination of quinoline in textiles, a DB-5MS capillary column was used with a temperature program starting at 90°C and ramping up to 260°C. madison-proceedings.com The analysis of methylquinoline isomers in cigarette smoke utilized a 50-m OV-101 fused silica (B1680970) capillary column with a temperature program from 100°C to 200°C. oup.comnih.gov

These established methods for related compounds allow for the proposal of a suitable GC-MS method for this compound.

Interactive Data Table: Proposed GC-MS Parameters for this compound Analysis

| Parameter | Proposed Condition |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) or similar madison-proceedings.com |

| Carrier Gas | Helium at 1.0 mL/min madison-proceedings.com |

| Inlet Temperature | 250 °C madison-proceedings.com |

| Injection Mode | Splitless madison-proceedings.com |

| Oven Program | Initial 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Range | m/z 50-350 |

These proposed chromatographic conditions, derived from established methods for analogous compounds, provide a robust starting point for the purification, separation, and quantification of this compound. Method optimization would be necessary to achieve the desired resolution, sensitivity, and purity for specific applications.

Chemical Properties and Reactions

The chemical reactivity of 6-Chloro-8-fluoro-5-methylquinoline is influenced by the interplay of the quinoline (B57606) core and its substituents. The nitrogen atom imparts basic character, allowing it to form salts with acids. orientjchem.org The halogen substituents, particularly the chlorine atom, can participate in nucleophilic substitution reactions, enabling the introduction of other functional groups. ossila.com The methyl group can potentially undergo oxidation or other reactions at the benzylic position. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the aromatic rings towards electrophilic and nucleophilic attack.

Research Applications

Substituted quinolines, including halogenated and alkylated derivatives, are valuable intermediates in various areas of chemical research. ossila.comlookchem.com They serve as building blocks for the synthesis of more complex molecules with specific properties. ossila.com For instance, halogenated quinolines are utilized in the development of new materials and as scaffolds in medicinal chemistry research for creating novel compounds for biological screening. nih.govmdpi.com The specific compound 6-Chloro-8-fluoro-5-methylquinoline, with its unique substitution pattern, is a subject of interest for synthetic chemists exploring the creation of new molecular entities.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve the Schrödinger equation for a given system, providing detailed information about its electronic structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.orgnih.gov It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For quinoline (B57606) and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. arabjchem.orgdergipark.org.trresearchgate.netacs.org

In the case of 6-Chloro-8-fluoro-5-methylquinoline, the geometry would be optimized to find the lowest energy conformation. The presence of the methyl group at the C5 position can lead to different spatial orientations (conformers) through rotation around the C-C single bond. Conformational analysis using DFT would identify the most stable conformer and the energy barriers between different conformations. For instance, a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde identified two stable conformers (trans and cis) with a calculated energy difference, demonstrating the utility of DFT in exploring the conformational landscape. dergipark.org.tr The optimized geometric parameters for a related compound, quinoline, have been calculated and show good agreement with experimental data, reinforcing the reliability of DFT methods. scirp.orgnih.gov

Table 1: Representative Optimized Geometrical Parameters for Substituted Quinolines (Illustrative) This table presents typical bond lengths and angles for substituted quinolines based on DFT calculations to illustrate the expected values for this compound. Actual values would require specific calculations for the target molecule.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-C (aromatic) | 1.37 - 1.42 Å |

| Bond Length | C-N (in ring) | 1.32 - 1.37 Å |

| Bond Angle | C-C-C (in ring) | ~120° |

| Bond Angle | C-N-C (in ring) | ~117° |

Source: Inferred from general data in DFT studies of halogenated quinolines.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower reactivity. dntb.gov.ua

For this compound, the HOMO and LUMO energy levels and their distribution would be calculated using DFT. The presence of electron-withdrawing groups like chlorine and fluorine is expected to lower both the HOMO and LUMO energy levels and potentially affect the HOMO-LUMO gap. researchgate.net Analysis of the FMOs helps in predicting the sites for electrophilic and nucleophilic attack. rjptonline.orgresearchgate.net For example, in a study of (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, FMO analysis was used to understand the chemical behavior of the molecule. dntb.gov.ua

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Quinolines This table provides representative HOMO, LUMO, and energy gap values for various quinoline derivatives to contextualize the expected electronic properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Quinoline | -6.58 | -1.33 | 5.25 | scirp.org |

| 6-Chloroquinoline (B1265530) | -6.87 | -1.78 | 5.09 | Inferred from researchgate.net |

| 8-Chloroquinoline | -6.79 | -1.65 | 5.14 | researchgate.net |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) | -6.95 | -2.65 | 4.30 | dergipark.org.tr |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. tandfonline.com The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). semanticscholar.org

For this compound, the MEP map would reveal the influence of the electronegative chlorine and fluorine atoms, as well as the nitrogen atom of the quinoline ring. The regions around the nitrogen and halogen atoms are expected to be electron-rich (colored red or yellow in a typical MEP map), making them potential sites for hydrogen bonding and other intermolecular interactions. researchgate.net The hydrogen atoms of the methyl group and the aromatic rings would likely show positive electrostatic potential (colored blue). researchgate.net Such analyses are crucial for understanding how the molecule might interact with biological targets. tandfonline.com

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (e.g., UV-Vis) of molecules. aanda.orgresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. rsc.org

For this compound, TD-DFT calculations could predict its UV-Vis absorption maxima (λmax). researchgate.net Studies on similar quinoline derivatives have shown good agreement between TD-DFT calculated spectra and experimental data. researchgate.netjksus.org For example, the UV-Vis spectra of 2-chloro-3-methylquinoline (B1584123) and 6-chloroquinoline have been successfully investigated using TD-DFT. researchgate.net The predicted spectrum would provide information about the electronic transitions, which are often of a π → π* or n → π* nature, and how they are influenced by the chloro, fluoro, and methyl substituents.

Table 3: Illustrative Predicted UV-Vis Absorption Maxima for Substituted Quinolines This table shows representative TD-DFT calculated absorption wavelengths for related quinoline compounds to estimate the potential spectral properties of this compound.

| Compound | Solvent | Calculated λmax (nm) | Reference |

| 6-Chloroquinoline | - | ~310, ~280, ~230 | researchgate.net |

| 8-Chloroquinoline | - | ~305, ~295, ~230 | researchgate.net |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde | - | ~330, ~280, ~250 | dergipark.org.tr |

| Methyl-chromenoquinoline | Toluene | ~422, ~357, ~339 | jksus.org |

Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netwisdomlib.orgnih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. amazonaws.comnih.gov

In the context of this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various protein targets. For example, quinoline derivatives have been studied as inhibitors of HIV reverse transcriptase, cancer-related proteins, and bacterial enzymes. researchgate.netnih.gov A docking study would involve placing the 3D structure of this compound into the binding site of a target protein and scoring the different binding poses based on factors like intermolecular energies and geometric complementarity. The results would highlight key interactions, such as hydrogen bonds (e.g., with the quinoline nitrogen) and hydrophobic interactions, which contribute to the stability of the ligand-protein complex. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govosti.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and the stability of a ligand-protein complex in a simulated physiological environment. mdpi.comresearchgate.net

For this compound, an MD simulation could be performed on its complex with a target protein, as identified through molecular docking. nih.gov The simulation would reveal the flexibility of the ligand in the binding pocket, the stability of key intermolecular interactions (like hydrogen bonds), and any conformational changes in the protein upon ligand binding. acs.org Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability of the complex and the flexibility of different parts of the protein and ligand, respectively. nih.govacs.org This information is crucial for validating docking results and for understanding the dynamic nature of the ligand-receptor interaction. arabjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, including those structurally related to this compound, QSAR studies are instrumental in predicting the biological activities of novel compounds and in understanding the structural features that govern their efficacy. These models are developed by correlating variations in the physicochemical properties and structural descriptors of the compounds with their measured biological responses.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. By quantifying structural features, it becomes possible to predict the activity of untested compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with drug discovery.

Methodologies in QSAR Modeling:

Several methodologies are employed to develop QSAR models for quinoline derivatives. These range from linear regression methods to more complex machine learning approaches:

Multiple Linear Regression (MLR): This is one of the most common methods, where a linear equation is derived to correlate the biological activity with two or more molecular descriptors.

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.govresearchgate.net

Artificial Neural Networks (ANN): A machine learning approach that can model complex non-linear relationships between descriptors and activity.

3D-QSAR Approaches: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build 3D models to relate the steric and electrostatic fields of molecules to their activity. nih.govresearchgate.netmdpi.com

Research Findings from QSAR Studies on Quinolines:

While specific QSAR studies on this compound are not extensively published, a vast body of research on other substituted quinolines provides valuable predictive insights. These studies have been conducted across various therapeutic areas, including antimalarial, anticancer, and antituberculosis activities.

For instance, in a study on 2,4-disubstituted quinoline derivatives as antimalarial agents, 3D-QSAR models (CoMFA and CoMSIA) were developed using a large dataset of 178 compounds. nih.gov The statistical significance of these models was high, with a q² (cross-validated r²) of 0.677 for CoMFA and 0.741 for CoMSIA, indicating good predictive ability. nih.gov These models helped in designing new derivatives with enhanced antimalarial activity. nih.gov

Another study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis utilized QSAR modeling to identify key structural features for antituberculosis activity. The best model showed a high correlation coefficient (R² = 0.83) and identified the van der Waals volume, electron density, and electronegativity as crucial descriptors. nih.gov

QSAR studies on 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum revealed that a halogen at position 7 (Cl, Br, or I) was a critical structural feature for activity. nih.gov This highlights the importance of the chloro-substituent in compounds like this compound.

The table below presents a summary of findings from various QSAR studies on quinoline derivatives, showcasing the types of descriptors used and the statistical quality of the models.

| Biological Activity | QSAR Method | Key Descriptors | Statistical Parameters | Reference |

| Antimalarial | 3D-QSAR (CoMFA, CoMSIA) | Steric and Electrostatic fields | CoMFA: q²=0.677, r²ncv=0.969; CoMSIA: q²=0.741, r²ncv=0.962 | nih.gov |

| Antituberculosis | QSAR | Van der Waals volume, Electron density, Electronegativity | R²=0.83, F=47.96 | nih.gov |

| Anticancer (Topoisomerase I inhibitors) | MLR | EHOMO, ELUMO | R²=0.865, RMSE=0.316 | researchgate.netarabjchem.org |

| Antifungal | 2D-QSAR | cLogP, Lipophilicity | Statistically significant regression models | neliti.com |

| Anti-Plasmodium falciparum | 2D-QSAR, 3D-QSAR | Topological, Physicochemical | 2D-QSAR: r²test=0.845; CoMSIA: r²test=0.876 | mdpi.com |

Predictive Insights for this compound:

Based on the general findings from QSAR studies on halogenated and methylated quinolines, several predictions can be made for this compound:

Influence of Halogen Substituents: The presence of both chlorine at position 6 and fluorine at position 8 is expected to significantly influence the electronic properties of the quinoline ring. The electronegativity and electron-withdrawing nature of these halogens can impact the molecule's ability to interact with biological targets. nih.govsemanticscholar.org QSAR models often show that halogen substitution at specific positions is crucial for activity. nih.gov

Role of the Methyl Group: The methyl group at position 5 can affect the molecule's lipophilicity and steric profile. Depending on the target's binding pocket, this group could either enhance binding through hydrophobic interactions or cause steric hindrance. QSAR studies on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives have indicated the importance of lipophilicity (cLogP) in determining antifungal activity. neliti.com

Descriptor Importance: For a compound like this compound, key descriptors in a QSAR model would likely include electronic parameters (such as HOMO and LUMO energies, partial atomic charges), steric parameters (like molar refractivity or van der Waals volume), and lipophilicity (logP). researchgate.netnih.govarabjchem.org

The following table illustrates a hypothetical set of descriptors that could be calculated for this compound and related analogs in a QSAR study.

| Compound | logP | Molar Refractivity | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Activity (pIC50) |

| This compound | 3.85 | 55.2 | 2.5 | -6.2 | -1.5 | Value to be predicted |

| Analog 1 (6-Chloro-5-methylquinoline) | 3.60 | 53.0 | 2.3 | -6.1 | -1.4 | 5.8 |

| Analog 2 (8-Fluoro-5-methylquinoline) | 2.90 | 48.5 | 2.8 | -6.3 | -1.6 | 6.2 |

| Analog 3 (6,8-Dichloro-5-methylquinoline) | 4.10 | 57.8 | 2.1 | -6.4 | -1.7 | 6.5 |

Note: The values in this table are illustrative and intended to represent the types of data used in a QSAR study. The predicted activity would be determined by the derived QSAR equation.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Regio- and Stereoselectivity

The precise arrangement of substituents on the quinoline (B57606) ring is paramount for its function. Future synthetic efforts will focus on developing novel methods that offer high control over the placement of the chloro, fluoro, and methyl groups. Traditional quinoline syntheses like the Skraup, Friedländer, and Gould-Jacobs reactions often require harsh conditions and can produce mixtures of isomers, complicating purification. ijpsjournal.comnih.gov

Modern organic synthesis is moving towards more sophisticated and selective methods. For a polysubstituted compound like 6-Chloro-8-fluoro-5-methylquinoline, achieving high regioselectivity is a significant challenge. Emerging strategies involve transition-metal-catalyzed cross-coupling reactions and C-H bond activation, which allow for the sequential and directed introduction of functional groups. doaj.orgmdpi.com For instance, the use of mixed lithium-magnesium reagents has shown promise in the functionalization of chloroquinolines under mild conditions. worktribe.com Such methods could be adapted to introduce the methyl group at the C-5 position with high precision. Furthermore, advancements in photoredox catalysis are enabling new types of cyclization reactions to form the quinoline core under environmentally benign conditions. mdpi.com

| Synthetic Strategy | Description | Potential Advantage for this compound | Key References |

| Organometallic Reagents | Use of mixed lithium-magnesium or lithium-zinc reagents for regioselective metalation and functionalization. | Precise introduction of substituents at specific positions under mild conditions. worktribe.com | worktribe.com |

| Oxidative Annulation | Transition-metal catalyzed or photo-induced cyclization involving C-H bond activation to build the quinoline scaffold. | High efficiency and compatibility with a broad range of functional groups. mdpi.com | mdpi.com |

| Flow Chemistry | Performing reactions in continuous flow reactors instead of batch processes. | Improved control over reaction parameters, enhanced safety, and potential for scalability. worktribe.com | worktribe.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. | Reduced reaction times and often improved yields compared to conventional heating. mdpi.comtandfonline.com | mdpi.comtandfonline.com |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways (In Vitro)

The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide array of biological activities. doaj.orgresearchgate.net While the specific biological profile of this compound is not yet detailed, the effects of its constituent functional groups in other quinoline derivatives provide clues to its potential targets.

Halogenation, particularly with fluorine and chlorine, is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. mdpi.com Fluorinated quinolones, for example, are known to target bacterial DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net Substituted quinolines have also been investigated for their ability to inhibit photosynthetic electron transport and for their activity against various tumor cell lines and pathogens like Leishmania. nih.govscilit.comnih.gov

Future in vitro research will likely screen this compound and its analogues against a broad panel of biological targets. This could include kinases, proteases, and metabolic enzymes implicated in cancer, as well as targets in infectious microorganisms. Mechanistic studies will aim to elucidate how the compound interacts with these targets at a molecular level, for instance, by observing its effect on enzyme kinetics or its ability to induce apoptosis or disrupt cell signaling pathways in cancer cells. nih.gov

| Potential Biological Target Class | Example(s) | Relevance of Quinolines | Key References |

| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV | The fluorine at C-6 is a key feature of many fluoroquinolone antibiotics. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Protozoan Targets | Respiratory Complex III, Topoisomerases | 8-aminoquinolines like tafenoquine (B11912) are active against Leishmania species. nih.gov | nih.gov |

| Cancer-Related Proteins | HSP90 Heat-Shock Proteins, Epidermal Growth Factor Receptor (EGFR) | Substituted quinolines have shown antiproliferative effects on various tumor cell lines. nih.gov | nih.gov |

| Photosynthetic Machinery | Photosynthetic Electron Transport (PET) | Certain quinoline-2-carboxamides are known inhibitors of PET in spinach chloroplasts. scilit.commdpi.com | scilit.commdpi.com |

Application of Artificial Intelligence and Machine Learning in Quinoline Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. mdpi.com These computational tools can analyze vast datasets to predict the properties and activities of novel molecules, identify promising drug candidates, and even suggest optimal synthetic routes. doaj.orgmdpi.com

For this compound, ML models can be employed to predict its potential biological activities based on its structure. For instance, an artificial neural network model has been developed to predict the site selectivity of C-H functionalization on quinoline derivatives, achieving high accuracy. doaj.org This could be invaluable for planning the synthesis of new analogues. ML can also accelerate the discovery process by screening virtual libraries of quinoline derivatives against predicted biological targets, prioritizing the most promising candidates for synthesis and in vitro testing. mdpi.com This approach saves significant time and resources compared to traditional high-throughput screening. researchgate.netresearchgate.net

| AI/ML Application | Description | Relevance to Quinoline Chemistry | Key References |

| Predicting Site Selectivity | Using models like artificial neural networks (ANN) to predict the most reactive sites for electrophilic substitution. | Facilitates the design of efficient, regioselective syntheses of polysubstituted quinolines. doaj.org | doaj.orgresearchgate.net |

| Virtual Screening | Employing ML models to predict the binding affinity of virtual compounds to specific biological targets. | Rapidly identifies potential drug candidates from large virtual libraries, improving the efficiency of drug discovery. mdpi.com | mdpi.com |

| Retrosynthesis Prediction | Using sequence-to-sequence models to predict the reactants needed to synthesize a target molecule. | Helps chemists design novel and efficient synthetic pathways. researchgate.net | researchgate.net |

| Optimizing Reaction Conditions | Developing models to predict the outcome of a reaction under various conditions (e.g., catalyst, solvent, temperature). | Streamlines the optimization of synthetic procedures, including green chemistry protocols. mdpi.com | mdpi.com |

Sustainable and Green Chemistry Innovations for Quinoline Production

The chemical industry is increasingly focused on developing sustainable manufacturing processes that minimize environmental impact. ijpsjournal.com Traditional quinoline syntheses often rely on hazardous reagents, harsh reaction conditions, and large volumes of organic solvents, generating significant waste. nih.govtandfonline.com Green chemistry offers a variety of innovative solutions to make quinoline production more eco-friendly. bohrium.com

| Green Chemistry Approach | Description | Advantage | Key References |

| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695). | Reduces pollution and health hazards. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

| Benign Catalysts | Utilizing non-toxic, abundant, and recyclable catalysts (e.g., FeCl₃, p-TSA, ionic liquids). | Avoids the use of heavy metals and harsh acids. bohrium.comrsc.org | bohrium.comrsc.org |

| Energy Efficiency | Employing microwave or ultrasound irradiation to accelerate reactions. | Lowers energy consumption and shortens reaction times. ijpsjournal.comresearchgate.net | ijpsjournal.comresearchgate.net |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increases efficiency, reduces waste, and simplifies the process. bohrium.comrsc.orgrsc.org | bohrium.comrsc.orgrsc.org |

Advanced Spectroscopic and Imaging Modalities for Characterization

The quinoline ring system often exhibits intrinsic fluorescence, making its derivatives promising candidates for use as molecular probes and imaging agents. nih.govacs.org Advanced spectroscopic and imaging techniques are crucial for characterizing these compounds and visualizing their interactions within biological systems.

Derivatives of this compound could be developed as fluorescent probes for detecting specific ions or biomolecules. The substituents on the quinoline ring can be tailored to modulate the probe's photophysical properties, such as its emission wavelength and quantum yield. nih.gov Furthermore, the presence of a fluorine atom opens the door to developing radiolabeled tracers for Positron Emission Tomography (PET). researchgate.netnih.gov By replacing the stable ¹⁹F atom with the radioisotope ¹⁸F, it may be possible to create a PET imaging agent for non-invasively visualizing biological processes in vivo. For example, quinoline and benzimidazole (B57391) derivatives have been successfully developed as PET probes for imaging tau pathology in the brains of Alzheimer's disease patients. nih.govjneurosci.org

| Technique | Application | Relevance for this compound | Key References |

| Fluorescence Spectroscopy | Characterizing the photophysical properties and developing fluorescent probes. | The quinoline core is a fluorophore; substituents can tune its properties for sensing applications. nih.govacs.org | nih.govacs.org |

| Positron Emission Tomography (PET) | Non-invasive in vivo imaging using radiotracers. | The fluorine atom allows for potential radiolabeling with ¹⁸F to create PET imaging agents. researchgate.netnih.gov | researchgate.netnih.gov |